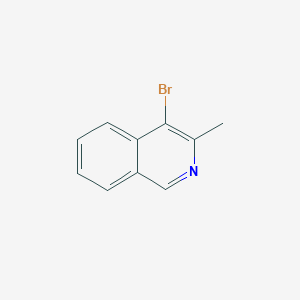

4-bromo-3-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGBZCVLKGZXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396294 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133100-87-5 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-3-methylisoquinoline

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-bromo-3-methylisoquinoline, tailored for researchers, scientists, and professionals in drug development. The document summarizes available data, outlines a potential synthetic pathway, and discusses the prospective biological significance of this compound based on the activities of related isoquinoline derivatives.

Core Chemical Properties

This compound is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. Its core chemical identifiers and properties are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [2] |

| CAS Number | 133100-87-5 | [2] |

| Density | 1.5 g/cm³ (predicted) | [3] |

| Purity (Commercial) | Typically available at ≥95% | [3] |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. For reference, the chemical shifts of the parent 4-bromoisoquinoline have been reported[5][6]. The presence of the methyl group at the 3-position in this compound would be expected to influence the chemical shifts of the surrounding protons and carbons.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, a general and selective synthesis for 3-substituted 4-bromoisoquinolines has been described, which could likely be adapted for the synthesis of the target compound[7]. This method involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.

Potential Synthetic Protocol: Palladium-Catalyzed Cyclization

A plausible synthetic route to this compound could involve the following key steps, based on the synthesis of related compounds[7]:

-

Preparation of the 2-alkynyl benzyl azide precursor: This would involve the synthesis of a benzyl azide substituted at the 2-position with a propyne group.

-

Palladium-catalyzed cyclization: The 2-(prop-1-yn-1-yl)benzyl azide would then undergo an intramolecular cyclization reaction.

The proposed reaction conditions for the cyclization to yield a 3-substituted 4-bromoisoquinoline are as follows[7]:

-

Catalyst: Palladium(II) bromide (PdBr₂)

-

Bromine Source: Copper(II) bromide (CuBr₂)

-

Additive: Lithium bromide (LiBr)

-

Solvent: Acetonitrile (MeCN)

-

Temperature: 80 °C

A schematic representation of this potential synthetic workflow is provided below.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not currently available in the scientific literature. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities[8].

Context from Related Isoquinoline Derivatives:

-

Antimalarial Activity: Novel 4-cyano-3-methylisoquinoline inhibitors have demonstrated activity against Plasmodium falciparum[9].

-

Analgesic and Anti-inflammatory Properties: Derivatives of 3-bromo isoquinoline have been synthesized and shown to possess noteworthy analgesic and anti-inflammatory activity[10][11].

-

Antibacterial and Antifungal Activities: The isoquinoline nucleus is a core component of many compounds with antibacterial and antifungal properties[8][10].

-

Anticancer Potential: Certain brominated quinolines and isoquinolines have been investigated for their antiproliferative activities against various cancer cell lines[12][13]. For instance, derivatives of methyl 4-bromoisoquinoline-7-carboxylate have been explored as inhibitors of tumor invasion and metastasis in vitro[12].

Given the established biological activities of closely related isoquinoline derivatives, this compound represents a compound of interest for further investigation in drug discovery programs. A logical workflow for the initial biological screening of this compound is proposed below.

Safety and Handling

This compound is classified with the following hazard statements[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential for further exploration, particularly in the field of medicinal chemistry. While there is a notable lack of comprehensive experimental data for its physical and biological properties, the known activities of related isoquinoline derivatives provide a strong rationale for its synthesis and subsequent biological evaluation. The synthetic methodologies developed for similar compounds offer a clear path forward for obtaining this molecule for research purposes. Future studies are warranted to fully characterize this compound and to explore its potential as a lead compound in drug discovery.

References

- 1. 4-Bromo-3-methyl-isoquinoline | C10H8BrN | CID 3777703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-3-methyl-isoquinoline-Molbase [molbase.com]

- 3. This compound [chemdict.com]

- 4. 4-Bromo-3-methylphenol 98 14472-14-1 [sigmaaldrich.com]

- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. jptcp.com [jptcp.com]

- 11. jptcp.com [jptcp.com]

- 12. chemshuttle.com [chemshuttle.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to 4-bromo-3-methylisoquinoline

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and potential applications. The strategic placement of the bromine atom and methyl group on the isoquinoline scaffold makes it a versatile building block for creating complex molecular architectures.

This compound is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold. A methyl group is substituted at position 3, and a bromine atom is at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [] |

| CAS Number | 133100-87-5 | [][2][3] |

| Molecular Formula | C₁₀H₈BrN | [4] |

| Molecular Weight | 222.08 g/mol | [2] |

| Density | ~1.5 g/cm³ (Predicted) | [3] |

| Purity | ≥95% (Commercially available) | [] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published, the expected analytical data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 9.1 - 9.3 | s | H-1 |

| ~ 8.0 - 8.2 | d | H-5 or H-8 |

| ~ 7.6 - 7.9 | m | H-6, H-7 |

| ~ 7.5 - 7.7 | d | H-5 or H-8 |

| ~ 2.8 - 3.0 | s | -CH₃ |

Note: Predicted values are based on the known spectra of isoquinoline and substituted derivatives. The exact chemical shifts and coupling constants would require experimental verification.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 - 155 | C-1 |

| ~ 150 - 153 | C-3 |

| ~ 135 - 138 | C-4a |

| ~ 130 - 132 | C-7 |

| ~ 128 - 130 | C-5 |

| ~ 127 - 129 | C-8a |

| ~ 126 - 128 | C-6 |

| ~ 125 - 127 | C-8 |

| ~ 118 - 122 | C-4 |

| ~ 20 - 24 | -CH₃ |

Note: The chemical shift of the carbon atom attached to bromine (C-4) is subject to "heavy atom effects" and can deviate from standard predictions.

Table 4: Expected Mass Spectrometry and IR Data

| Technique | Expected Data |

| Mass Spec. (EI) | Molecular ion peaks (M⁺, M+2) at m/z 221 and 223 with an approximate 1:1 intensity ratio, characteristic of a monobrominated compound.[5] |

| Infrared (IR) | ~3050-3100 cm⁻¹ (Aromatic C-H stretch), ~1600, ~1550, ~1480 cm⁻¹ (C=C and C=N ring stretches), ~2920-2980 cm⁻¹ (Aliphatic C-H stretch), ~600-800 cm⁻¹ (C-Br stretch). |

Synthesis Methodology

The synthesis of 4-bromoisoquinolines is often achieved through a palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azide precursors.[6][7] This method allows for the concurrent formation of the isoquinoline ring system and the introduction of the bromine atom at the C-4 position.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from published methods for the synthesis of 4-bromoisoquinoline derivatives.[7]

-

Reaction Setup : To a reaction vessel, add the 2-alkynyl benzyl azide precursor (1.0 eq.), palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 3.0 eq.), and lithium bromide (LiBr, 2.0 eq.).

-

Solvent Addition : Add anhydrous acetonitrile (MeCN) as the solvent.

-

Reaction Conditions : Stir the mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.

-

Extraction : Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Research and Drug Development

The isoquinoline nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[6] The presence of a bromine atom at the C-4 position of this compound makes it an exceptionally useful intermediate for generating molecular diversity. The C-Br bond serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash hands thoroughly after handling.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its well-defined structure and the synthetic accessibility provided by modern catalytic methods make it an attractive starting material. The reactivity of the C-4 bromine atom allows for extensive functionalization, enabling the rapid generation of diverse chemical libraries essential for modern drug discovery programs. Proper handling in accordance with safety guidelines is necessary to mitigate potential hazards.

References

- 2. 4-bromo-3-methyl-isoquinoline-Molbase [molbase.com]

- 3. This compound [chemdict.com]

- 4. 4-Bromo-3-methyl-isoquinoline | C10H8BrN | CID 3777703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-3-methylisoquinoline (CAS Number: 133100-87-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data for 4-Bromo-3-methylisoquinoline. It is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use.

Introduction

This compound, identified by CAS number 133100-87-5, is a halogenated derivative of the isoquinoline scaffold. Isoquinolines are a significant class of nitrogen-containing heterocyclic compounds, with the core structure being a key feature in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with a discussion of its potential applications in research and drug development based on the activities of structurally related compounds. While specific biological data for this compound is not extensively available in public literature, its role as a chemical intermediate suggests its utility in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 133100-87-5 | [] |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₁₀H₈BrN | [] |

| Molecular Weight | 222.08 g/mol | [] |

| InChI | InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | [] |

| SMILES | CC1=C(Br)C2=CC=CC=C2C=N1 | [] |

Synthesis and Reactivity

A plausible synthetic approach could involve the bromination of 3-methylisoquinoline. The challenge in such a reaction lies in achieving regioselectivity to obtain the desired 4-bromo isomer. Alternatively, construction of the isoquinoline ring from a suitably substituted benzene derivative already bearing the bromine and methyl functionalities is a common strategy in heterocyclic chemistry.

One general method for the synthesis of 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides in the presence of a bromine source like CuBr₂.[3] This method has been shown to be effective for a variety of substituted isoquinolines.

Below is a conceptual workflow for a potential synthetic route.

The reactivity of this compound is dictated by the isoquinoline core, the methyl group, and the bromine atom. The bromine at the 4-position is particularly significant as it can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for creating libraries of diverse isoquinoline derivatives for biological screening.

Potential Uses in Research and Drug Development

Direct evidence of the biological activity of this compound is scarce in the public domain. However, the broader family of isoquinoline and its derivatives has been extensively investigated and has shown a wide spectrum of pharmacological activities. Therefore, this compound serves as a key starting material for the synthesis of potentially bioactive molecules.

As a Scaffold for Biologically Active Compounds

The isoquinoline nucleus is a common feature in many biologically active natural products and synthetic drugs.[1] By modifying the this compound scaffold, researchers can explore its potential in various therapeutic areas.

-

Anticancer Agents: Numerous isoquinoline derivatives have demonstrated potent anticancer activity.[4] For example, certain 3-arylisoquinolinones have been shown to exhibit antiproliferative activity by interacting with microtubules.[5] The bromine atom on this compound can be readily replaced with various aryl groups via Suzuki coupling to generate novel compounds for anticancer screening.

-

Antimicrobial Agents: The isoquinoline scaffold is also present in several compounds with antibacterial and antifungal properties. The development of new antimicrobial agents is a critical area of research, and novel isoquinoline derivatives are promising candidates.

-

Enzyme Inhibitors: Substituted isoquinolines have been investigated as inhibitors of various enzymes. For instance, some derivatives have been explored as potential inhibitors of cholinesterases for the treatment of Alzheimer's disease.[6]

The potential drug discovery workflow starting from this compound can be visualized as follows:

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 133100-87-5) is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While direct biological activity data for this specific compound is limited, its structural features, particularly the reactive bromine atom, make it an ideal starting point for the synthesis of diverse libraries of novel isoquinoline derivatives. The established broad-spectrum biological activity of the isoquinoline class of compounds suggests that derivatives of this compound could hold promise in the discovery of new therapeutic agents for a variety of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

An In-depth Technical Guide to the Physical Properties of 4-bromo-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-3-methylisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry and natural products. The substitution of a bromine atom and a methyl group on the isoquinoline core significantly influences its physicochemical properties, which in turn are critical determinants of its behavior in biological systems and its suitability for further chemical modification. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside standardized experimental protocols for their determination. While specific biological data for this compound is limited in publicly accessible literature, the provided information serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds.

Core Physical Properties

Quantitative data on the physical properties of this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily sourced from commercial suppliers and chemical databases. It is important to note that some of these values may not have been determined through rigorous experimental validation and should be considered as approximate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | PubChem[1] |

| Molecular Weight | 222.08 g/mol | PubChem[1] |

| Physical State | Off-white solid | Sigma-Aldrich[2] |

| Density | 1.5 g/cm³ | Fluorochem[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No definitive, publicly archived ¹H or ¹³C NMR spectra for this compound have been identified. Researchers synthesizing this compound would need to acquire and interpret this data for structural confirmation.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the spectrum is expected to exhibit characteristic absorption bands for the isoquinoline core and the C-Br bond.

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not published. The expected molecular ion peaks would appear at m/z values corresponding to the isotopic distribution of bromine ([M]⁺ at approximately 221 and [M+2]⁺ at approximately 223 with a near 1:1 ratio).

Experimental Protocols

The following are generalized, standard laboratory protocols for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

A standard capillary melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

Solubility Assessment

The solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) would be determined at room temperature. This is typically done by adding small, measured amounts of the solvent to a known mass of the solute until dissolution is observed.

Spectroscopic Analysis

Standard protocols for acquiring NMR, IR, and MS spectra would be followed using the respective instrumentation. For NMR, deuterated solvents such as CDCl₃ or DMSO-d₆ would be used. IR spectra can be obtained using KBr pellets or as a thin film. Mass spectra are typically acquired using techniques like electron ionization (EI) or electrospray ionization (ESI).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity such as this compound.

Structure and Substitution Pattern

The diagram below illustrates the core structure of isoquinoline and highlights the positions of the bromo and methyl substituents in this compound.

Biological Activity and Potential Applications

There is currently a lack of specific studies on the biological activity of this compound in the public domain. However, the isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4] The presence of a bromine atom can enhance lipophilicity and may influence binding interactions with biological targets. Therefore, this compound represents a molecule of interest for screening in various biological assays to explore its potential therapeutic applications. Future research in this area is warranted.

References

The Fundamental Chemistry of Substituted Isoquinolines: A Technical Guide for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2] This privileged scaffold is of immense interest in medicinal chemistry and drug development due to the wide range of pharmacological activities exhibited by its derivatives.[2][3][4] Isoquinoline and its analogues are integral components of numerous natural products, particularly alkaloids like morphine and berberine, and synthetic therapeutic agents.[5][6] Their derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3][7]

The chemical versatility of the isoquinoline nucleus allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. This guide provides an in-depth overview of the core chemistry of substituted isoquinolines, including their synthesis, reactivity, and properties, with a focus on applications relevant to drug discovery and development.

Synthesis of Substituted Isoquinolines

The construction of the isoquinoline core is a cornerstone of synthetic organic chemistry. Methods range from classical name reactions, which are often limited to specific substitution patterns, to modern transition-metal-catalyzed approaches that offer greater versatility.[8]

Classical Synthetic Methods

Traditional syntheses typically rely on intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[8]

This reaction is one of the most common methods for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular cyclization-dehydration reaction.[9][10] The reaction is carried out in acidic conditions at reflux, using a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[9][10][11] The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated (oxidized) to form the aromatic isoquinoline ring.[9][11] The reaction is most effective when the benzene ring contains electron-donating groups, which facilitate the key electrophilic aromatic substitution step.[9][12]

Caption: General workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[13][14][15] The reaction proceeds through the formation of a Schiff base, which upon protonation generates an electrophilic iminium ion that undergoes intramolecular cyclization.[14][16] This reaction is particularly significant in alkaloid biosynthesis and is effective for β-arylethylamines bearing electron-donating groups, which enhance the nucleophilicity of the aromatic ring.[14]

Caption: General workflow of the Pictet-Spengler reaction.

This reaction provides a direct route to the aromatic isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal.[17][18][19] The benzalaminoacetals are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[17][18] While the classical conditions often require strong acids like concentrated sulfuric acid and can result in low yields, various modifications have been developed to improve the reaction's efficiency and scope.[17][19]

Modern Synthetic Methods

Contemporary methods have expanded the ability to create highly functionalized isoquinolines, overcoming the limitations of classical approaches, which often require electron-rich aromatic systems.[8]

-

Palladium-Catalyzed Reactions : Sequential palladium-catalyzed α-arylation of ketones followed by cyclization offers a versatile route to a wide array of polysubstituted isoquinolines and their N-oxides.[8] This methodology allows for the convergent combination of readily available precursors in good to excellent yields and is not limited to electron-rich systems.[8] Cross-coupling reactions like the Suzuki-Miyaura coupling are also instrumental in functionalizing the isoquinoline scaffold, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery.[20][21][22]

-

Cascade/Domino Reactions : One-pot domino approaches, such as those involving Sonogashira coupling followed by intramolecular cyclization, provide efficient pathways to complex fused isoquinoline systems.[20]

-

Microwave-Assisted Synthesis : The use of microwave irradiation can accelerate reaction times and improve yields for various isoquinoline syntheses, including modern catalytic methods.[23]

Chemical Reactivity

The reactivity of the isoquinoline ring is dictated by the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution occurs preferentially on the electron-rich benzene ring, primarily at the C5 and C8 positions.[24][25][26] This is because the intermediates formed by attack at these positions are more stable.[25] Common electrophilic substitution reactions include nitration and sulfonation. Under strongly acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine ring towards electrophilic attack.

Nucleophilic Substitution (SNAr)

Nucleophilic attack occurs on the electron-deficient pyridine ring, with a strong preference for the C1 position.[24][26] A classic example is the Chichibabin amination with sodium amide (NaNH₂) in liquid ammonia, which yields 1-aminoisoquinoline.[24]

Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. Isoquinoline readily forms salts with acids.[27] It can also be alkylated, acylated, and oxidized at the nitrogen position. Oxidation with peroxy acids, for instance, yields the corresponding isoquinoline-N-oxide.[27]

Physicochemical Properties

Basicity (pKa)

Isoquinoline is a weak base, with a pKa of approximately 5.1-5.4 for its conjugate acid.[28][29] It is slightly more basic than quinoline (pKa ≈ 4.9).[28][29] The basicity is significantly influenced by the nature and position of substituents on the ring system. Electron-donating groups, particularly on the benzene ring, generally increase basicity, while electron-withdrawing groups decrease it.[30]

| Compound | Substituent(s) | pKa | Reference |

| Isoquinoline | None | 5.40 | [31] |

| 1-Aminoisoquinoline | 1-NH₂ | 7.62 | [29] |

| 3-Aminoisoquinoline | 3-NH₂ | 5.05 | [31] |

| 4-Aminoisoquinoline | 4-NH₂ | 6.28 | [31] |

| 5-Aminoisoquinoline | 5-NH₂ | 5.59 | [31] |

| 6-Aminoisoquinoline | 6-NH₂ | 7.17 | [31] |

| 5-Hydroxyisoquinoline | 5-OH | 5.40 | [31] |

| 5-Nitroisoquinoline | 5-NO₂ | 2.92 | [29] |

Table 1: pKa values for selected substituted isoquinolines.

Spectroscopic Properties

Substituted isoquinolines possess interesting photophysical properties, and many derivatives are fluorescent.[32][33] Their absorption and emission spectra are dependent on the substitution pattern and the solvent environment. These fluorescent properties are being explored for applications in molecular probes and imaging.[32]

Applications in Drug Development & Signaling Pathways

The isoquinoline scaffold is a key structural component in a wide range of drugs, treating ailments from cancer and infections to cardiovascular diseases.[4][7] Many isoquinoline alkaloids exert their biological effects by interfering with critical cellular signaling pathways.

Isoquinolines as Inhibitors of Signaling Pathways

Many synthetic and natural isoquinoline derivatives have been shown to modulate key signaling pathways implicated in diseases like cancer and inflammation.[34]

-

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth, proliferation, and survival. Several isoquinoline-based compounds have been identified as inhibitors of this pathway, making them promising candidates for anticancer therapies.[3][35]

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, regulates processes like cell proliferation and apoptosis.[34] Certain isoquinoline alkaloids can inhibit or modulate MAPK signaling.[5][36]

-

NF-κB Pathway : The NF-κB signaling pathway is a key regulator of the inflammatory response. Isoquinoline alkaloids like berberine have been shown to exert anti-inflammatory effects by inhibiting this pathway.[5][36][37]

Caption: Key signaling pathways modulated by isoquinoline derivatives.

Detailed Experimental Protocols

The following sections provide generalized protocols for the classical synthesis of isoquinoline derivatives. Researchers should consult the primary literature for specific substrate conditions and safety information.

Protocol: Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline.

-

Amide Formation : The starting β-arylethylamine is acylated using an appropriate acyl chloride or anhydride under standard conditions to form the corresponding N-acyl-β-arylethylamide.

-

Cyclization : The dried β-arylethylamide is dissolved in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or used neat).

-

Reagent Addition : Phosphorus oxychloride (POCl₃, ~2-4 equivalents) is added cautiously to the solution. The mixture is heated to reflux (typically 80-110 °C) for 2-4 hours.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is carefully poured onto crushed ice and basified to pH 8-9 with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution).

-

Extraction : The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline.

-

Aromatization (Optional) : The purified 3,4-dihydroisoquinoline is dissolved in an inert solvent (e.g., xylene) and heated with a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), to afford the final isoquinoline.

Protocol: Pictet-Spengler Reaction

This protocol outlines the synthesis of a 1,2,3,4-tetrahydroisoquinoline.

-

Reactant Dissolution : The β-arylethylamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol, or a biphasic system like CH₂Cl₂/H₂O).[13]

-

Carbonyl Addition : The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.

-

Acidification : The reaction pH is adjusted to be acidic (typically pH 4-5) using an appropriate acid (e.g., hydrochloric acid, trifluoroacetic acid). For substrates with highly activated aromatic rings, the reaction may proceed under physiological conditions without strong acid.[14]

-

Reaction : The mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 65 °C) for several hours to days (e.g., 20 hours), as monitored by TLC.[13]

-

Work-up : Upon completion, the reaction is cooled and partitioned between a basic aqueous solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., CH₂Cl₂).[13]

-

Extraction : The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the tetrahydroisoquinoline.[38]

Protocol: Pomeranz-Fritsch Reaction

This protocol provides a general procedure for the direct synthesis of an isoquinoline.

-

Schiff Base Formation : The benzaldehyde (1.0 equivalent) and aminoacetaldehyde dialkyl acetal (1.0 equivalent) are dissolved in a solvent like toluene. The mixture is heated at reflux, often with a Dean-Stark apparatus to remove the water formed during condensation.[19]

-

Cyclization : After the formation of the Schiff base is complete (monitored by TLC), the reaction is cooled. A strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) is added carefully.

-

Reaction : The mixture is heated (temperature is highly dependent on the acid and substrate) to effect the cyclization and elimination of alcohol.

-

Work-up : The reaction is cooled and carefully quenched by pouring it onto ice. The mixture is then neutralized with a strong base (e.g., NaOH or NH₄OH).

-

Extraction : The product is extracted into an organic solvent (e.g., ethyl acetate or ether).

-

Purification : The combined organic extracts are dried, concentrated, and the resulting crude isoquinoline is purified by column chromatography or distillation.

References

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. via.library.depaul.edu [via.library.depaul.edu]

- 17. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 18. chemistry-reaction.com [chemistry-reaction.com]

- 19. benchchem.com [benchchem.com]

- 20. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of isoquinoline alkaloids via Suzuki coupling reaction mediated by microwave chemistry [morressier.com]

- 23. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 24. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 25. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 26. youtube.com [youtube.com]

- 27. uop.edu.pk [uop.edu.pk]

- 28. imperial.ac.uk [imperial.ac.uk]

- 29. researchgate.net [researchgate.net]

- 30. arkat-usa.org [arkat-usa.org]

- 31. organicchemistrydata.org [organicchemistrydata.org]

- 32. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. benchchem.com [benchchem.com]

- 35. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. benchchem.com [benchchem.com]

The Strategic Role of Bromine at the C-4 Position of Isoquinoline: A Technical Guide for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility and Biological Significance of C-4 Bromo-isoquinolines.

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The strategic functionalization of the isoquinoline core is a cornerstone of modern medicinal chemistry. Among the various positions on the isoquinoline ring, the C-4 position offers a unique tactical advantage for molecular elaboration, particularly when substituted with a bromine atom. This technical guide provides a comprehensive overview of the pivotal role of bromine at the C-4 position of isoquinoline, focusing on its synthetic versatility in palladium-catalyzed cross-coupling reactions and the biological implications for drug discovery.

The C-4 Bromo-isoquinoline Moiety: A Versatile Synthetic Handle

The bromine atom at the C-4 position of the isoquinoline ring serves as a highly effective and versatile leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the rapid generation of libraries of novel isoquinoline derivatives for biological screening. The most prominent of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 4-bromoisoquinoline and a wide array of aryl and heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of 4-arylisoquinolines, a class of compounds with significant therapeutic potential.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Various Boronic Acids.

| Entry | Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenylisoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)isoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)isoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |

| 4 | 2-Thiopheneboronic acid | 4-(2-Thienyl)isoquinoline | Pd₂(dba)₃/XPhos | K₂CO₃ | THF | 80 | 10 | 88 |

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)isoquinoline via Suzuki-Miyaura Coupling

To a solution of 4-bromoisoquinoline (1.0 mmol, 208 mg) in dioxane (5 mL) were added 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), cesium carbonate (2.0 mmol, 652 mg), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 41 mg). The reaction mixture was degassed with argon for 15 minutes and then heated to 90°C for 8 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 4-(4-methoxyphenyl)isoquinoline as a white solid.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C-4 position of isoquinoline, leading to the formation of 4-alkynylisoquinolines. These compounds are valuable precursors for further transformations and have shown interesting biological activities in their own right.

Table 2: Representative Yields for Sonogashira Coupling of 4-Bromoisoquinoline with Terminal Alkynes.

| Entry | Alkyne | Product | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)isoquinoline | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | 89 |

| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)isoquinoline | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 4 | 95 |

| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)isoquinoline | Pd(OAc)₂/Xantphos/CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 82 |

| 4 | Propargyl alcohol | 3-(Isoquinolin-4-yl)prop-2-yn-1-ol | PdCl₂(MeCN)₂/CuI | DBU | Acetonitrile | RT | 8 | 91 |

Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinoline via Sonogashira Coupling

To a solution of 4-bromoisoquinoline (1.0 mmol, 208 mg) in degassed THF (5 mL) were added phenylacetylene (1.2 mmol, 122 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). Triethylamine (2.0 mmol, 202 mg) was then added, and the mixture was stirred at 60°C for 6 hours under an argon atmosphere. After cooling, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield 4-(phenylethynyl)isoquinoline as a pale yellow solid.[1]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination provides a direct route to synthesize 4-aminoisoquinoline derivatives by coupling 4-bromoisoquinoline with a variety of primary and secondary amines. This reaction is of great importance in medicinal chemistry as the amino group can serve as a key pharmacophore or a point for further diversification.

Table 3: Representative Yields for Buchwald-Hartwig Amination of 4-Bromoisoquinoline with Various Amines.

| Entry | Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenylisoquinolin-4-amine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 85 |

| 2 | Morpholine | 4-(Morpholino)isoquinoline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 90 |

| 3 | Benzylamine | N-Benzylisoquinolin-4-amine | Pd(OAc)₂/DavePhos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |

| 4 | Indole | 4-(1H-Indol-1-yl)isoquinoline | Pd₂(dba)₃/Xantphos | K₂CO₃ | DMF | 120 | 20 | 75 |

Experimental Protocol: Synthesis of N-Phenylisoquinolin-4-amine via Buchwald-Hartwig Amination

A mixture of 4-bromoisoquinoline (1.0 mmol, 208 mg), aniline (1.2 mmol, 112 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02 mmol, 12.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) in dry toluene (5 mL) was degassed and heated at 100°C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to give N-phenylisoquinolin-4-amine.

Biological Significance of C-4 Substituted Isoquinolines in Drug Discovery

The ability to readily diversify the C-4 position of the isoquinoline scaffold has led to the discovery of numerous compounds with potent and selective biological activities. In particular, C-4 substituted isoquinolines have emerged as promising candidates in oncology, targeting key signaling pathways involved in cancer cell proliferation and survival.

C-4 Aryl and Heteroaryl Isoquinolines as Kinase Inhibitors

Many 4-aryl and 4-heteroaryl isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

Table 4: In Vitro Biological Activity of Selected C-4 Substituted Isoquinoline and Quinoline Derivatives.

| Compound | Target/Cell Line | IC₅₀ (nM) | Reference |

| 4-(3-Ethynylphenyl)amino-quinazoline | EGFR | 5 | [2] |

| 4-Anilino-6,7-dimethoxy-quinoline | EGFR | 11 | [3] |

| Pyrazolo[3,4-g]isoquinoline derivative | Haspin | 57 | [4] |

| 4-Aminoquinoline derivative | RIPK2 | 5.1 | [5] |

| 4-Alkynyl-quinoline derivative | PI3Kα | <10 | [6] |

Signaling Pathways Targeted by C-4 Substituted Isoquinolines

C-4 substituted isoquinolines have been shown to modulate several critical signaling pathways implicated in cancer progression. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and migration.

As illustrated in the diagram, 4-aryl-isoquinoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways. This mechanism of action is the basis for their anticancer activity.[2][3]

Conclusion

The bromine atom at the C-4 position of the isoquinoline ring is a strategic and versatile functional group that unlocks a vast chemical space for drug discovery and development. Its reactivity in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of C-4 substituted isoquinolines. The resulting derivatives have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors in oncology. The continued exploration of the synthetic utility of 4-bromoisoquinoline and the biological evaluation of its derivatives will undoubtedly lead to the discovery of novel and effective medicines. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of the C-4 bromo-isoquinoline scaffold in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4-Bromo-3-Methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling procedures for 4-bromo-3-methylisoquinoline (CAS No. 133100-87-5). The content is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely in a laboratory setting. This document outlines the known hazards, recommended personal protective equipment (PPE), storage and disposal guidelines, and emergency procedures. All quantitative data is summarized in structured tables, and a logical workflow for safe handling is presented in a visual diagram. While comprehensive data for this specific compound is limited, information from structurally similar compounds has been used to provide a thorough assessment of potential risks.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic organic compound. A summary of its key identification and physical properties is provided below.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 133100-87-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈BrN | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 222.08 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a solid. | Inferred from related compounds |

| Density | 1.5 g/cm³ | --INVALID-LINK-- |

Hazard Identification and Classification

Based on available data from chemical suppliers, this compound is classified as hazardous. The GHS hazard statements and pictograms are summarized below.

| GHS Hazard Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Precautionary Measures and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Category | Recommended Protection |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Hygiene Measures

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.

Fire-Fighting Measures

While specific fire-fighting data for this compound is unavailable, the following general guidelines for brominated organic compounds should be followed.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecotoxicological Information

There is no specific ecotoxicological information available for this compound. Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.[5] Therefore, release into the environment should be avoided.

Experimental Protocols and Workflows

While no specific experimental protocols for the handling of this compound were found, a general workflow for the safe handling of this and similar hazardous chemical compounds is presented below.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling to minimize risks to researchers and the environment. This guide provides a summary of the available safety information. Due to the limited data specific to this compound, a conservative approach to handling, storage, and disposal is strongly recommended. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-3-methylisoquinoline in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-3-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document focuses on providing a predictive analysis based on its structural characteristics and available data for analogous compounds. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility in various solvents and explores potential biological signaling pathways associated with isoquinoline derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | PubChem[1] |

| Molecular Weight | 222.08 g/mol | PubChem[1] |

| CAS Number | 133100-87-5 | Sigma-Aldrich |

Predicted Solubility Profile

Based on the structure of this compound, which features a largely aromatic and hydrophobic core with a polar nitrogen atom, its solubility profile can be inferred. The presence of the bromine and methyl groups further influences its lipophilicity.

Generally, isoquinoline and its derivatives exhibit good solubility in many organic solvents while demonstrating low solubility in water.[2][3] The parent compound, isoquinoline, is soluble in ethanol, ether, and chloroform.[2] It is anticipated that this compound will follow a similar trend.

For a practical comparison, the experimentally determined solubility of a structurally similar compound, 6-bromo-2-methylquinoline, is presented below. These values can serve as a useful proxy for estimating the solubility of this compound in various common solvents.

Quantitative Solubility Data of a Structurally Analogous Compound

Table 1: Mole Fraction Solubility (χ) of 6-Bromo-2-methylquinoline in Various Solvents at 323.15 K (50°C)

| Solvent | Mole Fraction (χ) x 10⁻² |

| Toluene | 3.318 |

| Ethyl acetate | 2.991 |

| Acetone | 2.764 |

| Acetonitrile | 2.528 |

| N,N-Dimethylformamide (DMF) | 2.220 |

| n-Propanol | 0.9141 |

| Isopropanol | 0.8123 |

| Ethanol | 0.3896 |

| Methanol | 0.09981 |

| Water | 0.002888 |

| Data sourced from a study on the solubility of 6-bromo-2-methylquinoline.[4] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols are essential. The following section details the "shake-flask" method, a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility Measurement

This method relies on achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, etc.)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Potential Biological Signaling Pathways

Isoquinoline alkaloids are known to interact with various biological pathways, and their derivatives are of significant interest in drug discovery.[5][6] While the specific pathways modulated by this compound have not been elucidated, based on the activities of similar compounds, several potential targets and pathways can be hypothesized.

Isoquinoline derivatives have been reported to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5][7][8] Some of the key signaling pathways that are often implicated include:

-

Cell Cycle Regulation and Apoptosis: Many isoquinoline alkaloids have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. This often involves the modulation of key proteins in the mTOR, Akt, and MAPK signaling pathways.[5]

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. Some isoquinoline derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory effects.[7]

-

Viral Replication Pathways: Certain isoquinoline alkaloids have been found to interfere with viral replication by targeting various cellular pathways that are essential for the viral life cycle.[7]

Experimental Workflow for Solubility Determination

References

- 1. 4-Bromo-3-methyl-isoquinoline | C10H8BrN | CID 3777703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jptcp.com [jptcp.com]

A Technical Guide to the Synthesis of 4-Bromo-3-Methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes leading to 4-bromo-3-methylisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the primary methodologies, including a two-step approach involving the synthesis of 3-methylisoquinoline followed by its regioselective bromination, as well as a direct cyclization strategy to construct the target molecule. Experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the practical application of these methods.

Introduction

The isoquinoline core is a prominent structural motif found in numerous natural products and pharmacologically active compounds. The strategic introduction of a methyl group at the 3-position and a bromine atom at the 4-position of the isoquinoline ring system provides a versatile intermediate for further molecular elaboration. The bromine atom, in particular, serves as a valuable handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives with potential applications in drug discovery and development. This guide focuses on the practical synthesis of this compound, offering a critical review of the available synthetic strategies.

Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

-

Two-Step Synthesis: This common approach involves the initial construction of the 3-methylisoquinoline core, followed by a regioselective bromination at the C-4 position.

-

Direct Cyclization: This strategy aims to construct the this compound scaffold in a single key step from acyclic precursors.

This guide will primarily focus on the two-step synthesis, as it often utilizes more readily available starting materials and established chemical transformations.

Two-Step Synthesis of this compound

This pathway is logically divided into two key stages: the synthesis of the 3-methylisoquinoline precursor and its subsequent bromination.

Part 1: Synthesis of 3-Methylisoquinoline

Several methods have been reported for the synthesis of 3-methylisoquinoline. One common approach is a modification of the Pomeranz-Fritsch reaction.

Method 1: Modified Pomeranz-Fritsch Reaction

This method involves the condensation of benzylamine with a ketone derivative, followed by a cyclization and aromatization sequence.

Experimental Protocol:

A synthesis of 3-methylisoquinoline can be achieved starting from the reaction of benzylamine with 1,1-dimethoxypropan-2-one.[1]

-

Formation of the N-benzyl-1,1-dimethoxypropan-2-amine intermediate: To a solution of benzylamine (1.0 equivalent) in dichloromethane, 1,1-dimethoxypropan-2-one (1.0 equivalent) is added at room temperature. The reaction mixture is stirred, and sodium triacetoxyborohydride (1.4 equivalents) is added in one portion. The reaction is stirred overnight at room temperature. The mixture is then worked up by dilution with aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is basified to pH 14 with concentrated sodium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the intermediate.[1]

-

Cyclization and Aromatization: The crude N-benzyl-1,1-dimethoxypropan-2-amine is added dropwise to an excess of chlorosulfonic acid (approximately 10 equivalents) at 0 °C. The reaction mixture is then heated on a boiling water bath for a short period to facilitate the cyclization and elimination of methanol, driving the reaction to completion. After cooling, the reaction is quenched with ice and basified to pH 14 with concentrated sodium hydroxide. The product, 3-methylisoquinoline, is extracted with dichloromethane, and the combined organic layers are dried over magnesium sulfate and concentrated. The crude product can be purified by column chromatography or distillation.[1]

Quantitative Data:

| Reactants | Reagent/Solvent | Conditions | Product | Yield |

| Benzylamine, 1,1-dimethoxypropan-2-one | Sodium triacetoxyborohydride, CH2Cl2 | Room temperature, overnight | N-benzyl-1,1-dimethoxypropan-2-amine | - |

| N-benzyl-1,1-dimethoxypropan-2-amine | Chlorosulfonic acid | 0 °C to boiling water bath, 10 min | 3-Methylisoquinoline | 2-5% |

Table 1: Summary of the synthesis of 3-methylisoquinoline via a modified Pomeranz-Fritsch reaction.[1]

Logical Workflow for 3-Methylisoquinoline Synthesis:

Caption: Workflow for the synthesis of 3-methylisoquinoline.

Part 2: Regioselective Bromination of 3-Methylisoquinoline

The introduction of a bromine atom at the C-4 position of 3-methylisoquinoline requires careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity and avoid side reactions, such as bromination of the methyl group. While direct bromination of isoquinoline often yields a mixture of 5- and 8-bromo isomers, the presence of the methyl group at the 3-position can influence the regiochemical outcome.

Method 2: Electrophilic Bromination

A plausible method for the C-4 bromination involves the use of an electrophilic bromine source under conditions that favor aromatic substitution.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-methylisoquinoline (1.0 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane or chloroform), a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.

Quantitative Data:

Quantitative data for this specific reaction is not available in the provided search results. The yield will be dependent on the optimization of reaction conditions, including the choice of solvent, brominating agent, temperature, and reaction time.

Reaction Pathway for the Synthesis of this compound:

Caption: Proposed synthesis of this compound.

Direct Synthesis of 3-Substituted 4-Bromoisoquinolines

An alternative strategy involves the direct construction of the 4-bromo-3-substituted isoquinoline ring system. One such method utilizes the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.

Method 3: Palladium-Catalyzed Cyclization of a 2-Alkynyl Benzyl Azide

This method offers a direct route to 3-substituted 4-bromoisoquinolines.[2] To synthesize the target molecule, this compound, a 2-(prop-1-yn-1-yl)benzyl azide would be the required starting material.

Experimental Protocol:

A general procedure for the synthesis of 3-substituted 4-bromoisoquinolines is as follows:[2]

-

Reaction Setup: A mixture of the 2-alkynyl benzyl azide (1.0 equivalent), palladium(II) bromide (PdBr₂, 5 mol%), copper(II) bromide (CuBr₂, 3.0 equivalents), and lithium bromide (LiBr, 2.0 equivalents) in acetonitrile is stirred at the indicated reaction temperature.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by flash column chromatography (hexane/ethyl acetate) to afford the 3-substituted 4-bromoisoquinoline.[2]

Quantitative Data:

| Starting Material (General) | Catalyst/Reagents | Solvent | Temperature | Product (General) | Yield Range |

| 2-Alkynyl benzyl azide | PdBr₂, CuBr₂, LiBr | Acetonitrile | Varies | 3-Substituted 4-bromoisoquinoline | Varies |

Table 2: General conditions for the synthesis of 3-substituted 4-bromoisoquinolines.[2]

Reaction Pathway for the Direct Synthesis:

Caption: Direct synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the initial formation of 3-methylisoquinoline followed by regioselective bromination. While the synthesis of the 3-methylisoquinoline precursor is well-documented, the subsequent C-4 bromination requires careful control to ensure the desired regioselectivity. The direct palladium-catalyzed cyclization of a suitably substituted 2-alkynyl benzyl azide presents a more convergent and potentially high-yielding alternative, although it necessitates the synthesis of a more complex starting material. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. Further optimization of the proposed bromination protocol is recommended to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate.

References

Unlocking the Therapeutic Potential of 4-bromo-3-methylisoquinoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Executive Summary